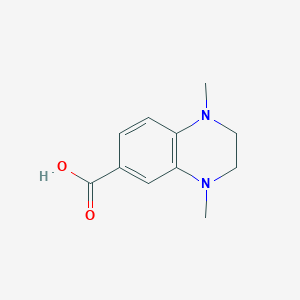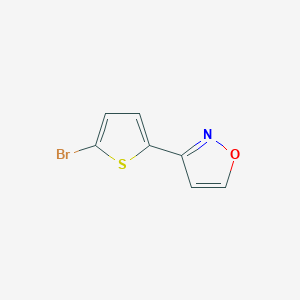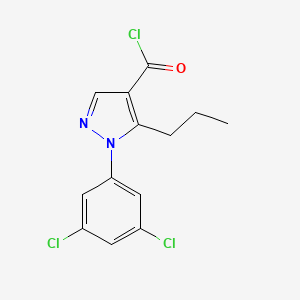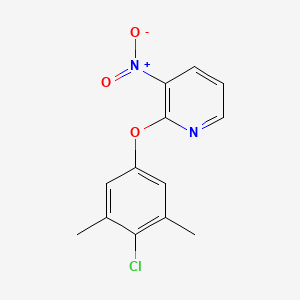![molecular formula C10H9N3S2 B1608001 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide CAS No. 254429-83-9](/img/structure/B1608001.png)
2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide
Vue d'ensemble
Description
“2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide” is a chemical compound with the molecular formula C10H9N3S2 . It is a derivative of thiadiazole, a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide” consists of a thiadiazole ring attached to a phenyl ring via an ethanethioamide group . The thiadiazole ring is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .Applications De Recherche Scientifique
Anticancer Activity
Compounds with a 1,3,4-thiadiazole moiety, such as “2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide”, have been synthesized and investigated for their antiproliferative potential . In particular, analogues D-1, D-6, D-15, and D-16 showed comparable efficacy within the IC 50 range (1 to 7 μM), when compared to doxorubicin, a reference drug .
Antimicrobial Activity
These compounds have also demonstrated potent antimicrobial activity. Molecules D-2, D-4, D-6, D-19, and D-20 showed significant activity against selective strains of microbes with MIC ranges of 3.58 to 8.74 µM . Additionally, synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans, with four compounds outperforming others in terms of antimicrobial activity .
Antioxidant Potential
The antioxidant potential of these compounds has been explored using the DPPH assay. Analogue D-16 was found to be the most potent derivative (IC 50 = 22.3 µM) when compared with the positive control, ascorbic acid (IC 50 = 111.6 µM) .
Antifungal Activity
1,3,4-thiadiazoles are known for their antifungal properties . While specific studies on “2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide” are not available, it’s reasonable to assume potential antifungal activity given the presence of the 1,3,4-thiadiazole moiety.
Antimalarial Activity
Compounds containing 1,3,4-thiadiazoles have been studied for their antimalarial properties . Again, while specific studies on “2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide” are not available, the presence of the 1,3,4-thiadiazole moiety suggests potential antimalarial activity.
Anti-inflammatory Activity
1,3,4-thiadiazoles are also known for their anti-inflammatory properties . It’s plausible that “2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide” may exhibit similar properties, although specific studies are needed to confirm this.
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(thiadiazol-4-yl)phenyl]ethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S2/c11-10(14)5-7-1-3-8(4-2-7)9-6-15-13-12-9/h1-4,6H,5H2,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXNUUZEYJHLNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=S)N)C2=CSN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372313 | |
| Record name | 2-[4-(1,2,3-THIADIAZOL-4-YL)PHENYL]ETHANETHIOAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
254429-83-9 | |
| Record name | 2-[4-(1,2,3-THIADIAZOL-4-YL)PHENYL]ETHANETHIOAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



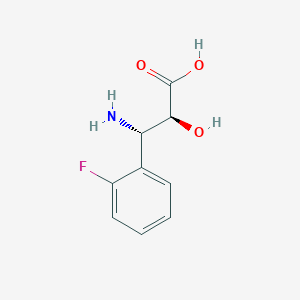
![[3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine](/img/structure/B1607922.png)
![2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile](/img/structure/B1607924.png)
![5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione](/img/structure/B1607925.png)

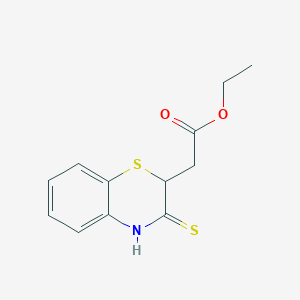
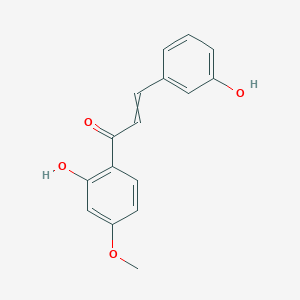
![2-(4-[5-(Trifluoromethyl)-2-pyridyl]piperazino)benzaldehyde](/img/structure/B1607932.png)
![5-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1607933.png)

